molecular formula C17H17F3N4O4 B12838171 Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-

Cat. No.: B12838171
M. Wt: 398.34 g/mol
InChI Key: LJTICHFRUOMKSZ-UHFFFAOYSA-N
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Description

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanone group attached to a 3,5-dimethyl-4-isoxazolyl ring, which is further connected to a 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the 3,5-dimethyl-4-isoxazolyl ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The next step involves the introduction of the methanone group, followed by the attachment of the 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl moiety through nucleophilic substitution or coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- is scaled up using continuous flow reactors and automated processes. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with new functional groups.

Scientific Research Applications

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the piperazinyl moiety can interact with protein binding sites. These interactions lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3,5-dimethyl-4-isoxazolyl)phenyl
  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-
  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-

Uniqueness

Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity. These features make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H17F3N4O4

Molecular Weight

398.34 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H17F3N4O4/c1-10-15(11(2)28-21-10)16(25)23-7-5-22(6-8-23)13-4-3-12(17(18,19)20)9-14(13)24(26)27/h3-4,9H,5-8H2,1-2H3

InChI Key

LJTICHFRUOMKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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